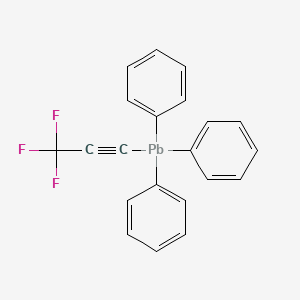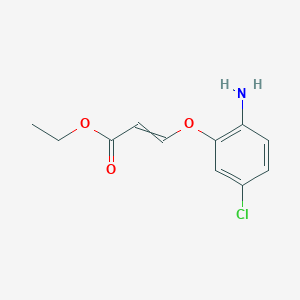
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of phenoxyacrylate and contains both amino and chloro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-chlorophenol with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Phenoxy derivatives with different substituents replacing the chloro group.
科学的研究の応用
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate
- Ethyl 3-(2-amino-6-chlorophenoxy)prop-2-enoate
- Ethyl 3-(2-amino-5-bromophenoxy)prop-2-enoate
Uniqueness
Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is unique due to the specific positioning of the amino and chloro groups on the phenoxy ring, which can significantly influence its reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical transformations and interactions with biological targets.
特性
CAS番号 |
917872-62-9 |
|---|---|
分子式 |
C11H12ClNO3 |
分子量 |
241.67 g/mol |
IUPAC名 |
ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-7H,2,13H2,1H3 |
InChIキー |
QSHYBRYVYPNKAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=COC1=C(C=CC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
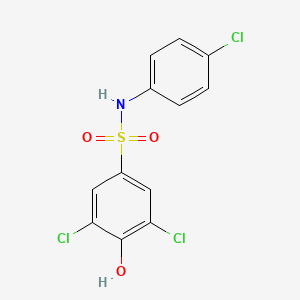
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
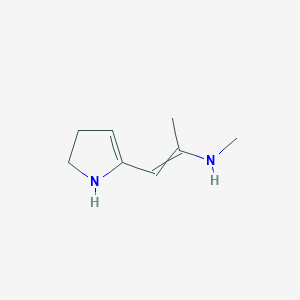

![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)
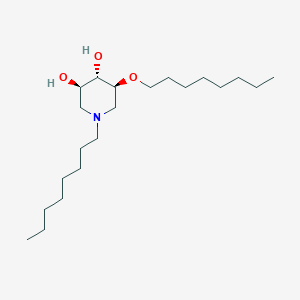
![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)
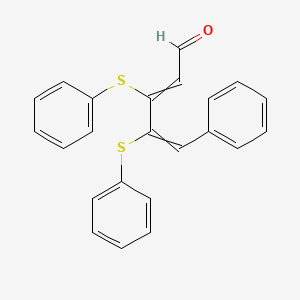
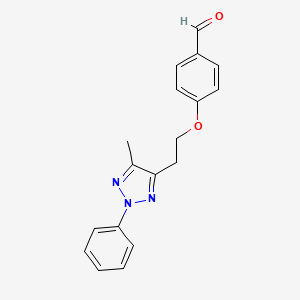

![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
